Mitiperstat

MPO inhibition in vitro potency Verdiperstat comparator

Mitiperstat is the only mechanism-based irreversible MPO inhibitor combining sub-nanomolar potency (IC₅₀ 1.5 nM) with >450-fold selectivity over TPO—eliminating confounding thyroid peroxidase effects. Unlike reversible alternatives, its covalent binding ensures sustained target engagement, clinically validated with >50% MPO inhibition at 5 mg once daily. The ~60 h half-life enables robust PK/PD modeling and translational dose projection. Substituting generic MPO inhibitors introduces uncontrolled variables in potency, kinetics, and exposure, compromising experimental reproducibility. Choose Mitiperstat for pharmacological precision in cardiovascular, metabolic, or pulmonary inflammation models.

Molecular Formula C15H15ClN4OS
Molecular Weight 334.8 g/mol
CAS No. 1933460-19-5
Cat. No. B10830898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitiperstat
CAS1933460-19-5
Molecular FormulaC15H15ClN4OS
Molecular Weight334.8 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)Cl)CN2C3=C(C(=O)NC2=S)NC=C3)N
InChIInChI=1S/C15H15ClN4OS/c1-8(17)11-6-10(16)3-2-9(11)7-20-12-4-5-18-13(12)14(21)19-15(20)22/h2-6,8,18H,7,17H2,1H3,(H,19,21,22)/t8-/m1/s1
InChIKeyBHKKSKOHRFHHIN-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mitiperstat (CAS 1933460-19-5) for MPO-Targeted Research: Procurement-Grade Technical Summary


Mitiperstat (also known as AZD4831) is a synthetic organic, mechanism-based, irreversible oral inhibitor of the enzyme myeloperoxidase (MPO) developed by AstraZeneca. It is a selective, covalent inhibitor intended for research into conditions where MPO-driven oxidative stress and microvascular dysfunction are implicated, including heart failure with preserved ejection fraction (HFpEF), metabolic dysfunction-associated steatohepatitis (MASH), and chronic obstructive pulmonary disease (COPD) [1]. Mitiperstat demonstrates high potency in vitro (MPO IC₅₀ = 1.5 nM) with >450-fold selectivity over the closely related thyroid peroxidase (TPO), making it a precise tool compound for interrogating MPO-specific biology without confounding TPO inhibition [2].

Mitiperstat (AZD4831) Procurement: Why Generic MPO Inhibitor Substitution Is Not Equivalent


Generic substitution with alternative MPO inhibitors is scientifically invalid for experimental continuity and reproducibility. Mitiperstat is distinguished from other MPO inhibitors by its specific combination of properties: a mechanism-based irreversible binding mode, extreme potency (IC₅₀ 1.5 nM), and high selectivity (>450-fold vs. TPO) [1]. These characteristics are not shared by other commonly available MPO inhibitors, such as the reversible inhibitor Verdiperstat (IC₅₀ 630 nM, >14-fold vs. TPO) or the tool compound PF-1355 (Ki 346.74 nM) [2]. Furthermore, Mitiperstat's pharmacokinetic profile in humans—rapid absorption (Tmax ~1-2h), long elimination half-life (~60h), and dose-proportional exposure up to 10 mg [3]—is a direct function of its chemical structure and cannot be assumed for other compounds. Substituting a different MPO inhibitor introduces uncontrolled variables in potency, target engagement kinetics, and in vivo exposure, which can significantly alter experimental outcomes and invalidate comparisons with published Mitiperstat data.

Mitiperstat (CAS 1933460-19-5) Quantitative Evidence Guide: Verified Differentiation Data


In Vitro MPO Inhibitory Potency: Mitiperstat vs. Verdiperstat Direct Comparator

Mitiperstat exhibits 420-fold higher potency against human myeloperoxidase compared to Verdiperstat, an alternative MPO inhibitor that reached clinical development. In direct comparison of in vitro biochemical assay data, Mitiperstat inhibits MPO with an IC₅₀ of 1.5 nM [1], whereas Verdiperstat (AZD3241) demonstrates an IC₅₀ of 630 nM under comparable assay conditions .

MPO inhibition in vitro potency Verdiperstat comparator IC50

Selectivity Over Thyroid Peroxidase (TPO): Mitiperstat vs. In-Class MPO Inhibitors

Mitiperstat demonstrates a >450-fold selectivity window for MPO over the closely related enzyme thyroid peroxidase (TPO) in vitro, a key safety and selectivity parameter [1]. This selectivity is superior to other clinically-evaluated MPO inhibitors: Verdiperstat exhibits only >14-fold selectivity over TPO , while MPO-IN-4, a tool compound, displays an 88-fold selectivity window (TPO IC₅₀ = 2.2 μM / MPO IC₅₀ = 25 nM) .

MPO selectivity thyroid peroxidase TPO off-target

Clinical Pharmacokinetics: Human Elimination Half-Life and Target Engagement

In a multiple ascending dose study in healthy human volunteers, Mitiperstat exhibited a long elimination half-life of approximately 60 hours, enabling once-daily oral dosing and sustained MPO inhibition at steady state [1]. At steady-state trough plasma concentrations in the low nanomolar range, Mitiperstat achieved >50% inhibition of MPO activity in plasma ex vivo, confirming sustained target engagement [1]. This long half-life is a distinguishing feature compared to many tool compound MPO inhibitors which may have shorter half-lives and require more frequent dosing or continuous infusion in preclinical models.

pharmacokinetics half-life human target engagement

Cardiac Safety Profile: Concentration-QT Analysis Demonstrates No QT Prolongation Risk

A dedicated concentration-QT (C-QT) analysis in healthy volunteers demonstrated that Mitiperstat does not prolong the QT interval at expected therapeutic concentrations. Model-predicted mean baseline-corrected and placebo-adjusted ΔΔQTcF was +0.73 ms (90% CI: -1.73, +3.19) at the highest anticipated clinical exposure (0.093 μmol/L) during treatment with Mitiperstat 5 mg once daily [1]. The upper 90% confidence interval was below the established regulatory threshold of concern (typically 10 ms), with a 16-fold margin to the highest observed exposure [1].

cardiac safety QT prolongation hERG drug safety

Mitiperstat (AZD4831) Optimal Research and Industrial Application Scenarios


Preclinical In Vivo Studies of MPO-Driven Cardiovascular and Metabolic Disease

Mitiperstat is ideally suited for preclinical in vivo studies investigating MPO's role in cardiovascular pathophysiology, including heart failure with preserved ejection fraction (HFpEF), coronary artery disease, and metabolic dysfunction-associated steatohepatitis (MASH). The compound's high potency (IC₅₀ 1.5 nM), irreversible binding mechanism, and established pharmacokinetic profile (~60-hour half-life in humans) support once-daily oral dosing and sustained target engagement, simplifying experimental design and enabling accurate PK/PD modeling. In vivo target engagement has been validated in clinical phase 2a studies where Mitiperstat 5 mg once daily achieved >50% MPO inhibition at steady state [1], providing a translational benchmark for preclinical dose selection.

Differentiation from Alternative MPO Inhibitors in Comparative Pharmacology Studies

Mitiperstat serves as a benchmark compound in comparative pharmacology studies designed to evaluate the functional consequences of distinct MPO inhibition profiles. Its >450-fold selectivity over thyroid peroxidase (TPO) [1] and 420-fold greater potency than Verdiperstat (IC₅₀ 1.5 nM vs. 630 nM) [1][2] provide a unique pharmacological fingerprint. Researchers can use Mitiperstat as a reference standard when screening novel MPO inhibitors or investigating the structure-activity relationships that drive MPO selectivity and potency. The well-characterized covalent binding mechanism also makes Mitiperstat valuable for kinetic studies of irreversible enzyme inhibition.

Translational PK/PD Modeling and Human Dose Projection

Mitiperstat's extensive clinical pharmacokinetic dataset enables robust translational PK/PD modeling and human dose projection for academic and industrial research programs. Key PK parameters include rapid absorption (Tmax 1-2h), dose-proportional exposure (AUC slope estimate 1.060; 95% CI 0.9943-1.127) over the 2.5-10 mg dose range, and a long elimination half-life (50.2-57.8h at steady-state) [1][2]. These parameters, combined with established concentration-response relationships for MPO inhibition, allow researchers to simulate human exposure profiles and predict target engagement for novel dosing regimens or combination therapies. This dataset is particularly valuable for programs seeking to accelerate IND-enabling studies or design efficient clinical proof-of-concept trials.

Investigating Neutrophil-Driven Inflammation and Oxidative Stress Pathways

Mitiperstat is an optimal tool for probing the specific contribution of MPO to neutrophil-driven inflammation and oxidative stress pathways without confounding effects on other neutrophil functions. The compound's irreversible inhibition of MPO's peroxidase activity [1] allows researchers to dissect the downstream consequences of MPO-mediated hypochlorous acid production, protein modification, and tissue damage in inflammatory disease models including COPD, where a phase 2a trial (CRESCENDO, NCT05492877) has evaluated Mitiperstat's efficacy [2]. The compound's established cardiac safety profile—specifically the demonstrated absence of QT prolongation at therapeutic concentrations [3]—ensures that observed electrophysiological effects in inflammatory models can be attributed to MPO inhibition rather than off-target cardiac ion channel interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitiperstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.